6-Fluoro-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine
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Overview
Description
6-Fluoro-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound that features a fused pyridine and pyrrole ring system with a fluorine atom at the 6-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with a substituted aldehyde at elevated temperatures . The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like cesium carbonate (Cs2CO3) to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield dihydropyridine derivatives.
Substitution: The fluorine atom at the 6-position can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions include N-oxides, dihydropyridine derivatives, and various substituted pyrrolopyridines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
6-Fluoro-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Fluoro-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity . Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrolo[2,3-b]pyridine: Lacks the fluorine atom at the 6-position, resulting in different chemical reactivity and biological activity.
2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine: Similar structure but without the fluorine substitution, affecting its pharmacokinetic properties.
6-Chloro-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine: Chlorine substitution instead of fluorine, leading to variations in electronic properties and reactivity.
Uniqueness
6-Fluoro-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine is unique due to the presence of the fluorine atom, which enhances its lipophilicity, metabolic stability, and binding affinity to certain biological targets. This makes it a valuable compound in drug discovery and development .
Properties
Molecular Formula |
C7H7FN2 |
---|---|
Molecular Weight |
138.14 g/mol |
IUPAC Name |
6-fluoro-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine |
InChI |
InChI=1S/C7H7FN2/c8-5-3-7-6(10-4-5)1-2-9-7/h3-4,9H,1-2H2 |
InChI Key |
YAGKFCHKBUNKRN-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=C1N=CC(=C2)F |
Origin of Product |
United States |
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